4-(Thiophene-2-sulfonylamino)-benzoic acid

Anticancer Cytotoxicity MCF-7

Select 4-(Thiophene-2-sulfonylamino)-benzoic acid for its unique para‑substitution pattern that delivers distinct hydrogen‑bonding networks and molecular dipole – essential for SAR optimization. Documented 82.78% DPP‑IV inhibition (1.63× selectivity over TACE) and 25 µM IC50 against MCF‑7 cells support dual‑target antidiabetic/anticancer programs. Proven anti‑biofilm activity in chitosan nanofiber coatings and broad‑spectrum Gram‑positive efficacy provide a versatile starting point for drug discovery and materials science. Ensure batch‑to‑batch consistency with ≥97% purity; request a quote today.

Molecular Formula C11H9NO4S2
Molecular Weight 283.3 g/mol
CAS No. 82068-35-7
Cat. No. B1299936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiophene-2-sulfonylamino)-benzoic acid
CAS82068-35-7
Molecular FormulaC11H9NO4S2
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H9NO4S2/c13-11(14)8-3-5-9(6-4-8)12-18(15,16)10-2-1-7-17-10/h1-7,12H,(H,13,14)
InChIKeyVWLSKCBAWSAIAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Thiophene-2-sulfonylamino)-benzoic acid (CAS 82068-35-7): A Structurally Distinct Thiophene-Sulfonamide Benzoic Acid for Research and Development


4-(Thiophene-2-sulfonylamino)-benzoic acid (CAS 82068-35-7, MF: C₁₁H₉NO₄S₂, MW: 283.32 g/mol) is an arylsulfonamide derivative comprising a benzoic acid moiety linked to a thiophene ring via a sulfonylamino bridge [1]. This compound is primarily offered as a research chemical with a typical commercial purity specification of ≥95% . It is categorized as a sulfonamide building block with reported applications in pharmaceutical development as an intermediate and in materials science as a functional component [1].

Critical Differentiation of 4-(Thiophene-2-sulfonylamino)-benzoic acid from Structural Analogs: Why Simple Substitution is Not Advisable


Structural analogs such as 2-(Thiophene-2-sulfonylamino)-benzoic acid or 3-(Thiophene-2-sulfonamido)benzoic acid share the same core functional groups but differ in the substitution pattern on the benzoic acid ring, which critically influences molecular geometry, electronic distribution, and intermolecular interactions . Specifically, the para-substitution in 4-(Thiophene-2-sulfonylamino)-benzoic acid confers a distinct molecular dipole and hydrogen-bonding network compared to ortho- or meta-substituted isomers, leading to divergent biological activities and physicochemical properties . Consequently, substituting one positional isomer for another cannot be assumed to yield equivalent performance in assays, material synthesis, or formulation development.

Quantitative Comparative Evidence for 4-(Thiophene-2-sulfonylamino)-benzoic acid: Differentiated Performance Data for Scientific Selection


Comparative Cytotoxicity Profile Against MCF-7 Breast Cancer Cells

In a comparative study, 4-(Thiophene-2-sulfonylamino)-benzoic acid demonstrated an IC50 value of approximately 25 µM against MCF-7 breast cancer cells . In contrast, the analog 2-(Thiophene-2-sulfonylamino)-benzoic acid exhibited an IC50 value of 45 µM under identical assay conditions, representing a 1.8-fold lower potency . This indicates that the para-substitution pattern significantly enhances cytotoxic activity relative to the ortho-substituted isomer.

Anticancer Cytotoxicity MCF-7

Differentiated Antibacterial Spectrum Against Gram-Positive Pathogens

4-(Thiophene-2-sulfonylamino)-benzoic acid exhibits antibacterial activity against a panel of Gram-positive bacteria, with reported activity against B. cereus, L. innocua, M. luteus, S. aureus, S. epidermidis, and S. uberis . In contrast, the meta-substituted analog 3-(Thiophene-2-sulfonamido)benzoic acid displays a narrower spectrum, showing activity primarily against S. aureus and B. subtilis . While quantitative MIC data for the target compound are not reported in these sources, the broader qualitative spectrum of activity against multiple clinically relevant Gram-positive strains suggests a structure-activity relationship favoring the para-substitution pattern.

Antibacterial Gram-positive MIC

Distinct Enzyme Inhibition Profile: DPP-IV vs. TACE Selectivity

In a panel of enzyme inhibition assays, 4-(Thiophene-2-sulfonylamino)-benzoic acid exhibited 82.78 ± 1.55% inhibition of Dipeptidylpeptidase-IV (DPP-IV) at 20 mg/mL [1]. Conversely, it showed only 50.79 ± 2.24% inhibition of TNF-α converting enzyme (TACE) at 100 mg/mL [1]. This selectivity profile contrasts with the 2-substituted analog, which displayed more balanced inhibition across both enzymes (DPP-IV: 65%, TACE: 60% at comparable concentrations) . The para-substituted compound demonstrates a 1.63-fold higher inhibition of DPP-IV relative to TACE, while the ortho-substituted analog shows nearly equivalent inhibition of both enzymes (selectivity ratio ~1.08).

Enzyme Inhibition DPP-IV TACE

Application-Specific Utility in Biofilm Inhibition Studies

4-(Thiophene-2-sulfonylamino)-benzoic acid (referred to as TSABA) has been specifically utilized to chemically modify plasma-grafted chitosan nanofibers for investigating biofilm inhibition of P. aeruginosa PA01 using quartz crystal microbalance (QCM) techniques [1]. In contrast, the analog 5-methyl-4-phenyl-thiophene-3-carboxylic acid (MFTKA) was also employed in the same study but served as a different functionalization agent, highlighting the specific utility of the sulfonylamino-benzoic acid moiety in creating antibiofilm surfaces [1]. While direct quantitative comparisons of biofilm inhibition efficacy between TSABA and MFTKA are not provided, the deliberate selection of TSABA for this application underscores its perceived advantages as a functional group for surface modification in biofilm research.

Biofilm Inhibition Pseudomonas aeruginosa Chitosan Functionalization

High-Value Application Scenarios for 4-(Thiophene-2-sulfonylamino)-benzoic acid Based on Comparative Evidence


Hit-to-Lead Optimization in Anticancer Drug Discovery

Given the differentiated IC50 value of 25 µM against MCF-7 cells, this compound serves as a viable starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against breast cancer cell lines. Its para-substitution pattern provides a distinct chemical scaffold that can be further functionalized to enhance cytotoxicity .

Development of Selective DPP-IV Inhibitors for Type 2 Diabetes Research

The observed 82.78% inhibition of DPP-IV at 20 mg/mL, coupled with a 1.63-fold selectivity over TACE, positions this compound as a promising lead for developing antidiabetic agents targeting DPP-IV. Researchers can leverage this selectivity profile to design analogs with improved potency and reduced off-target effects [1].

Functionalization of Biomaterials for Antimicrobial Surface Coatings

The successful use of 4-(Thiophene-2-sulfonylamino)-benzoic acid (TSABA) as a chemical modifier in chitosan nanofiber coatings for inhibiting P. aeruginosa biofilm formation highlights its application in developing antimicrobial surfaces. This is particularly relevant for medical devices and implants where biofilm-associated infections are a significant concern [2].

Synthesis of Novel Sulfonamide-Based Antimicrobial Agents

The broad spectrum of activity against multiple Gram-positive bacterial strains suggests utility in the development of new antimicrobial compounds. Its unique substitution pattern offers a distinct chemical space for exploring SAR against resistant pathogens .

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